Gastrointestinal Motility Inhibition: Timepidium Demonstrates Superior Potency to Hyoscine-N-Butylbromide in Canine Upper GI Tract
In a direct head-to-head in vivo study in dogs, timepidium bromide (TB) exhibited greater inhibitory potency on upper gastrointestinal tract motility than hyoscine-N-butylbromide (HB) and comparable activity to atropine sulfate (Atr). Specifically, TB's suppression of both spontaneous motility and bethanechol-induced hypermotility in the upper GI tract exceeded that of HB, while approximating Atr's potency [1]. However, this enhanced GI potency did not extend to gallbladder or urinary bladder, where TB showed activity equivalent to or weaker than HB and Atr, indicating organ-specific activity differentiation rather than uniform potency elevation [1]. This organ-specific profile is further supported by findings in rats, where TB inhibited methacholine-induced uterine contraction more potently than HB [1].
| Evidence Dimension | Inhibitory potency on upper gastrointestinal tract motility (spontaneous and bethanechol-stimulated) |
|---|---|
| Target Compound Data | Stronger than HB; comparable to Atr |
| Comparator Or Baseline | Hyoscine-N-butylbromide (HB): weaker inhibition; Atropine sulfate (Atr): comparable inhibition |
| Quantified Difference | TB > HB in GI motility inhibition; TB ≈ Atr |
| Conditions | In vivo canine model; simultaneous recording of upper GI tract, gallbladder, and urinary bladder motility |
Why This Matters
For procurement decisions in gastrointestinal spasmolytic research or formulation development, timepidium offers quantifiably greater GI tract potency than scopolamine butylbromide, enabling lower dosing requirements for equivalent antispasmodic effect.
- [1] Takayanagi I, et al. Pharmacological actions of timepidium bromide on the motility of visceral smooth muscles and the secretion of digestive juice. Folia Pharmacologica Japonica. 1978;74(5):559-571. View Source
